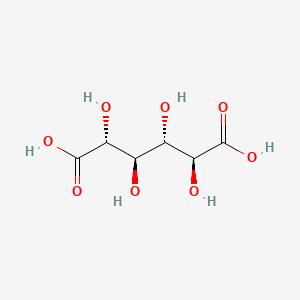
Allaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allaric acid is a hexaric acid resulting from formal oxidative ring cleavage of allose. It is a conjugate acid of an allarate(1-).
Applications De Recherche Scientifique
Pharmaceutical Applications
Allaric acid has shown promise in the pharmaceutical field due to its bioactive properties. Research indicates that it possesses antioxidant, anti-inflammatory, and antimicrobial activities. These properties make it a candidate for developing therapeutic agents against various diseases.
Antioxidant Properties
Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This action is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
This compound has been observed to inhibit pro-inflammatory cytokines, which may help in managing conditions like arthritis and other inflammatory diseases. Its mechanism involves downregulating nuclear factor kappa B (NF-κB) signaling pathways, which are pivotal in inflammation regulation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens, making it a potential natural preservative in food products and a candidate for developing new antibiotics.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in material science, especially in the synthesis of biodegradable polymers and composites.
Biodegradable Polymers
This compound can be polymerized to form biodegradable plastics, which are essential in reducing plastic waste. The incorporation of this compound into polymer matrices enhances their mechanical properties while maintaining biodegradability.
Coatings and Adhesives
In coatings and adhesives, this compound can improve adhesion properties due to its functional groups that interact well with various substrates. This application is particularly valuable in the automotive and construction industries.
Food Technology Applications
In food technology, this compound's antioxidant properties make it a suitable candidate for enhancing food preservation and safety.
Natural Preservative
This compound can be used as a natural preservative due to its ability to inhibit microbial growth and oxidation processes in food products. This application is particularly relevant as consumers increasingly seek natural alternatives to synthetic preservatives.
Nutritional Enhancements
Research suggests that incorporating this compound into food products can enhance nutritional profiles by increasing antioxidant content, potentially offering health benefits to consumers.
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C6H10O8 |
|---|---|
Poids moléculaire |
210.14 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4+ |
Clé InChI |
DSLZVSRJTYRBFB-GNSDDBTRSA-N |
SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
SMILES isomérique |
[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |
SMILES canonique |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















